2-Bromo-4-chloro-5-cyclopropylpyridine
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Overview
Description
2-Bromo-4-chloro-5-cyclopropylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine typically involves the bromination and chlorination of a cyclopropylpyridine precursor. One common method involves the reaction of 4-cyclopropylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-cyclopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-5-cyclopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-4-cyclopropylpyridine: Similar in structure but with different positional isomers.
2-Chloro-5-cyclopropylpyridine: Lacks the bromine atom, leading to different chemical properties.
2-Bromo-5-cyclopropylpyridine: Lacks the chlorine atom, resulting in distinct reactivity
Uniqueness
2-Bromo-4-chloro-5-cyclopropylpyridine is unique due to the specific arrangement of bromine, chlorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrClN |
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Molecular Weight |
232.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
RVNZMNAVTHMIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2Cl)Br |
Origin of Product |
United States |
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